(+)-Nortrachelogenin

Prostate cancer TRAIL sensitization Akt pathway

Select (+)-Nortrachelogenin for its unique mechanism as the top-ranked lignan in sensitizing prostate cancer cells to TRAIL-induced apoptosis while sparing non-malignant cells, and its dual inhibition of Akt localization and growth factor receptor activation—a differentiation not replicated by generic lignans like HMR or matairesinol. Its well-characterized (8R,8'R) configuration serves as a stereochemical benchmark for SAR. Verify purity ≥98% by HPLC to ensure pathway-specific outcomes in NF-κB and SHBG studies.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
CAS No. 61521-74-2
Cat. No. B047244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Nortrachelogenin
CAS61521-74-2
Synonyms8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide
dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone
nortrachelogenin
nortrachelogenin, (3R-cis)-isomer
wikstromol
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
InChIInChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1
InChIKeyZITBJWXLODLDRH-JLTOFOAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Nortrachelogenin (CAS 61521-74-2): A Dibenzylbutyrolactone Lignan with Documented Antileukemic and Anti-Inflammatory Activity


(+)-Nortrachelogenin (also known as Wikstromol) is a naturally occurring dibenzylbutyrolactone lignan first isolated from Wikstroemia indica [1]. It is characterized by a tetrahydrofuran-2-one core bearing two 3-methoxy-4-hydroxybenzyl substituents . The compound has been identified as a major antileukemic constituent in bioassay-guided fractionation studies [1] and exhibits moderate in vitro anti-HIV-1 activity with an MMDC of 31.3 ± 1.8 mM . Its pharmacological profile also includes central nervous system depressant effects in rabbits [2] and inhibition of the NF-κB signaling pathway [3]. The absolute configuration of (+)-nortrachelogenin is (8R,8'R), which distinguishes it from the (-)-enantiomer [4].

Why (+)-Nortrachelogenin Cannot Be Substituted by Generic Lignan Analogs: Structural Determinants of Divergent Biological Outcomes


Lignans within the dibenzylbutyrolactone class exhibit profound functional divergence driven by subtle structural variations. (+)-Nortrachelogenin differs from its closest analogs, such as hydroxymatairesinol (HMR), matairesinol, and trachelogenin, by the position of a single hydroxyl group or the substitution pattern on the butyrolactone ring [1][2]. These seemingly minor modifications translate into distinct in vivo metabolite profiles, receptor binding affinities, and pathway-specific activities. For instance, (+)-nortrachelogenin is not converted to the mammalian lignan enterolactone, whereas HMR undergoes efficient conversion, leading to opposite hormonal and antitumorigenic outcomes [1]. In head-to-head screening of 27 lignan compounds, only a subset containing the dibenzylbutyrolactone skeleton displayed apoptosis-sensitizing activity, with (+)-nortrachelogenin emerging as the most potent [3]. Consequently, substituting (+)-nortrachelogenin with a generic lignan based solely on structural similarity carries a high risk of unintended or absent biological effects. The quantitative evidence below defines the precise boundaries of its differentiation.

Quantitative Differentiation of (+)-Nortrachelogenin from Closest Lignan Analogs


Superior TRAIL Sensitization in Prostate Cancer Cells vs. 26 Other Lignans

In a structure-activity study of 27 lignan compounds for cancer cell-specific sensitization to TRAIL-induced apoptosis, (+)-nortrachelogenin (NTG) was identified as the most efficient compound [1]. The study compared NTG against a panel including matairesinol, secoisolariciresinol, lariciresinol, pinoresinol, and other naturally occurring lignans [1]. NTG sensitized androgen-dependent LNCaP prostate cancer cells to TRAIL at concentrations that did not affect non-malignant prostate epithelial cells, whereas other lignans showed lower or no sensitization activity [1]. The dibenzylbutyrolactone skeleton was essential for activity, but NTG outperformed all other tested compounds within this class [1].

Prostate cancer TRAIL sensitization Akt pathway Lignan SAR

Most Effective SHBG Binding for NFκB Inhibition vs. Trachelogenin and Matairesinol

In a study of three lignan derivatives extracted from Loranthus parasiticus, (-)-nortrachelogenin demonstrated the highest binding affinity to sex hormone-binding globulin (SHBG) among the tested compounds, which included trachelogenin and matairesinol [1]. Molecular docking using AutoDock Vina revealed that (-)-nortrachelogenin was the most effective compound for SHBG binding, and this interaction correlated with inhibition of NFκB activity in LPS-stimulated macrophages [1]. In a rat collagen-induced arthritis model, the mixed lignan fraction containing 37% (-)-nortrachelogenin significantly reduced IL-6 and TNF-α levels at doses of 50 and 100 mg/kg [1].

Anti-inflammatory SHBG NFκB Molecular docking

Direct NF-κB Inhibition IC50 Comparison with Trachelogenin and Matairesinol

A direct comparative study of dibenzylbutyrolactone lignans isolated from Caulis Trachelospermi measured inhibitory activity against TNFα-induced NF-κB signaling [1]. (+)-Nortrachelogenin exhibited an IC50 of 49.4 µM, which was 2.8-fold higher (less potent) than trachelogenin (IC50 = 17.9 µM) but 1.7-fold lower (more potent) than matairesinol (IC50 = 29.1 µM) under identical assay conditions [1]. This rank order provides a precise quantitative reference for selecting the appropriate lignan for NF-κB pathway studies.

NF-κB Inflammation TNFα IC50

Distinct In Vivo Hormonal and Tumor Growth Profile vs. Hydroxymatairesinol

In a comparative in vivo study using the DMBA-induced mammary tumor model in rats, (+)-nortrachelogenin (NTG) and 7-hydroxymatairesinol (HMR) exhibited opposite biological outcomes despite structural similarity [1]. HMR inhibited tumor growth, whereas NTG showed no tumor inhibition and instead significantly increased uterine weight [1]. Lifelong exposure to NTG increased uterine weight in immature females and ventral prostate weight in adult males, while HMR had no such endocrine effects [1]. The divergence is attributed to the position of a single hydroxyl group (C-8 in NTG vs. C-7 in HMR) and the fact that NTG is not converted to enterolactone, unlike HMR [1].

In vivo Mammary tumor Hormonal effects Metabolism

Precision Application Scenarios for (+)-Nortrachelogenin Derived from Quantitative Differentiation


Prostate Cancer TRAIL Combination Therapy Research

Given its superior rank among 27 lignans in sensitizing prostate cancer cells to TRAIL-induced apoptosis while sparing non-malignant cells [1], (+)-nortrachelogenin is the lignan of choice for studies investigating TRAIL-based combination regimens. Its dual inhibition of Akt membrane localization and growth factor receptor (e.g., IGF-IR) activation provides a mechanistic anchor for overcoming TRAIL resistance in androgen-dependent prostate cancer models [1].

NFκB/SHBG Pathway Modulation in Inflammatory Disease Models

The demonstration that (-)-nortrachelogenin is the most effective SHBG binder among three related lignans and that this binding correlates with NFκB inhibition [2] positions the compound as a high-priority tool for exploring the SHBG/NFκB axis in inflammation. This is particularly relevant for rheumatoid arthritis research, where in vivo efficacy has been shown in a rat CIA model [2].

Endocrine Disruption and Hormone-Dependent Toxicology Studies

The unique ability of (+)-nortrachelogenin to increase uterine and prostate weights in vivo, in stark contrast to HMR and other lignans that lack such endocrine activity [3], makes it a valuable positive control or test article for investigating plant lignan-mediated endocrine disruption. Its non-conversion to enterolactone further distinguishes its metabolic fate from that of major dietary lignans [3].

Structure-Activity Relationship (SAR) Studies on Dibenzylbutyrolactone Lignans

Because (+)-nortrachelogenin has been directly compared to 26 other lignans in a defined TRAIL-sensitization assay [1] and to trachelogenin and matairesinol in NF-κB inhibition assays [4], it serves as an essential reference compound for SAR campaigns aimed at optimizing the dibenzylbutyrolactone scaffold. Its well-characterized absolute configuration (8R,8'R) [5] further supports its use as a stereochemical benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Nortrachelogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.